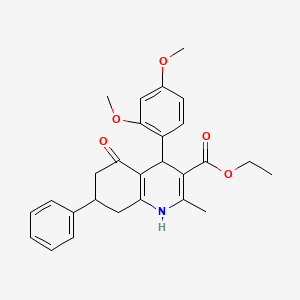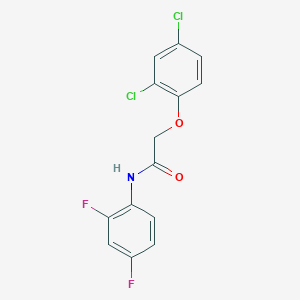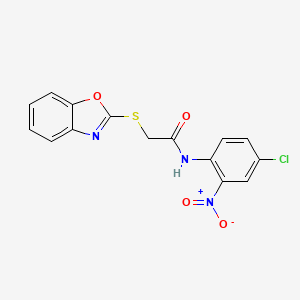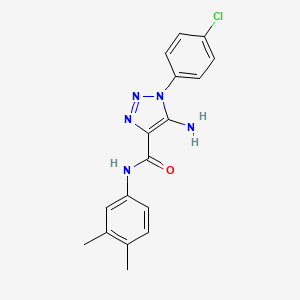![molecular formula C14H17ClFNO3 B5130837 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine, also known as CFM-2, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of morpholine derivatives and has shown potential as a therapeutic agent in various preclinical studies.
Mechanism of Action
The exact mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects in animal models. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and yield. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promising results in various preclinical studies, and there are several future directions for its research. One direction is to investigate the safety and efficacy of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Clinical trials can be conducted to evaluate the pharmacokinetics, pharmacodynamics, and toxicity of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Another direction is to explore the potential of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine as a treatment for various diseases. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be tested in animal models of different diseases to evaluate its therapeutic potential. Finally, further studies can be conducted to elucidate the mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. This can help to identify new targets for drug development and improve our understanding of the biological processes involved in disease.
Synthesis Methods
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-acetoxy-4-chloro-5-fluorophenol. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.
Scientific Research Applications
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipruritic properties in various animal models. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been investigated for its potential as a treatment for neuropathic pain, osteoarthritis, and inflammatory bowel disease. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promise as an inhibitor of the protein-protein interaction between two key enzymes involved in cancer cell growth and survival.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-13-4-3-11(16)5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSIZFDNXLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)


![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)